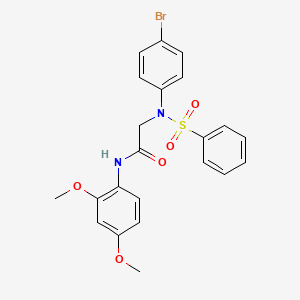
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDP-9066, is a chemical compound that has shown great potential in scientific research. It is a glycine transporter-1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain.
Wirkmechanismus
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the reuptake of glycine into presynaptic neurons, which leads to an increase in extracellular glycine levels. Glycine is an important co-agonist of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. By modulating glycine levels, this compound can enhance the function of NMDA receptors and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can enhance NMDA receptor function, increase glycine levels in the brain, and improve cognitive function. This compound has also been found to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it has a high selectivity for GlyT1, which means that it does not interact with other neurotransmitter transporters. This makes it a useful tool for studying the role of glycine in various neurological and psychiatric disorders. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective GlyT1 inhibitors. Another area of research is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders. Additionally, the role of glycine in synaptic plasticity and learning and memory processes is still not fully understood, and further research is needed to elucidate the mechanisms underlying these processes.
Synthesemethoden
The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzylamine to form the intermediate 4-bromo-N-(2,4-dimethoxybenzylidene)aniline. This intermediate is then reacted with N-phenylsulfonylglycine to form this compound. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. It has been shown to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This compound has also been found to increase the levels of glycine in the brain, which can have a positive impact on cognitive function.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-18-12-13-20(21(14-18)30-2)24-22(26)15-25(17-10-8-16(23)9-11-17)31(27,28)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBOKMZKBUFOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4998020.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)
![1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine](/img/structure/B4998079.png)

![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)
![5-(4-bromophenyl)-3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4998105.png)